molecular formula C9H11N2O2S- B12347469 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12347469
M. Wt: 211.26 g/mol
InChI Key: NKAVCESIVVYAFZ-UHFFFAOYSA-M
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Description

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a compound that features a pyrrolidine ring attached to a thiazole ring, with a carboxylate group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of pyrrolidine with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with various functional groups attached to the pyrrolidine or thiazole ring.

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole-4-carboxylic acid and thiazole-2-carboxylate.

Uniqueness

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N2O2S-

Molecular Weight

211.26 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2S/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11/h6H,1-5H2,(H,12,13)/p-1

InChI Key

NKAVCESIVVYAFZ-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)CC2=NC(=CS2)C(=O)[O-]

Origin of Product

United States

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